molecular formula C9H8F2O2 B1471723 2-Fluoro-3-(2-fluorophenyl)propanoic acid CAS No. 1515049-71-4

2-Fluoro-3-(2-fluorophenyl)propanoic acid

Cat. No. B1471723
CAS RN: 1515049-71-4
M. Wt: 186.15 g/mol
InChI Key: VOKTYTVMNMKABX-UHFFFAOYSA-N
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Description

2-Fluoro-3-(2-fluorophenyl)propanoic acid is a type of organic compound . It is also known as 3-(2-fluorophenyl)propanoate . It is used as an imaging agent for detecting prostate cancer in humans and also used to prepare 2-fluoro fatty acids, compounds that exhibit antifungal properties .


Synthesis Analysis

The synthesis of 2-Fluoro-3-(2-fluorophenyl)propanoic acid involves several steps . It is synthesized using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR) and malonate transmembrane protein (MadLM) .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-3-(2-fluorophenyl)propanoic acid is C9H8FO2 . The InChI Key is GUZLQEOSDXLCKX-UHFFFAOYSA-M . The SMILES representation is [O-]C(=O)CCC1=CC=CC=C1F .


Chemical Reactions Analysis

The chemical reactions involving 2-Fluoro-3-(2-fluorophenyl)propanoic acid are complex and involve several steps . The compound can be catalyzed by MatBrp to generate fluoromalonyl-CoA .


Physical And Chemical Properties Analysis

2-Fluoro-3-(2-fluorophenyl)propanoic acid is a white to cream powder . It has a melting point of 72.5-81.5°C . The molecular weight is 168.167 g/mol .

Scientific Research Applications

Synthesis of Anion Receptors for Polymer Electrolytes

2-Fluoro-3-(2-fluorophenyl)propanoic acid: is used as a reactant in the preparation of phenylboronic catechol esters . These esters show promise as anion receptors, which are crucial components in the development of polymer electrolytes. Polymer electrolytes are used in various applications, including fuel cells and batteries, where they facilitate ion transport and improve efficiency.

Diastereoselective Synthesis of Allylic Alcohols

The compound serves as a building block in the diastereoselective synthesis of trisubstituted allylic alcohols . This process is significant in the pharmaceutical industry as allylic alcohols are key intermediates in the synthesis of various drugs and biologically active molecules.

Arylation Reactions in Organic Synthesis

It is employed in site-selective Suzuki-Miyaura arylation reactions . Arylation is a fundamental reaction in organic synthesis, allowing for the construction of complex molecules. The site-selectivity aspect is particularly important for creating compounds with high specificity and desired functional properties.

Enantioselective Addition Reactions

2-Fluoro-3-(2-fluorophenyl)propanoic acid: is involved in rhodium-catalyzed enantioselective addition reactions . Enantioselective synthesis is vital for producing compounds with specific chirality, a property that can significantly affect the biological activity of a molecule.

Agonist for PPAR Receptors

The compound has been used in the design and synthesis of triple-acting PPARα, -γ, and -δ agonists . These agonists are potential therapeutic agents for treating a variety of metabolic disorders, including diabetes and obesity, due to their role in regulating lipid and glucose metabolism.

Biocatalytic Synthesis of Hydroxy Acids

In biocatalysis, 2-Fluoro-3-(2-fluorophenyl)propanoic acid is used for the biosynthesis of 2-fluoro-3-hydroxypropionic acid . This process is an eco-friendly alternative to traditional chemical synthesis, using enzymes to produce chemicals in a more sustainable and less toxic manner.

Safety and Hazards

2-Fluoro-3-(2-fluorophenyl)propanoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKTYTVMNMKABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(2-fluorophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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